Tolylboronic acid

描述

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids are a class of organic compounds that have revolutionized modern organic synthesis. wisdomlib.orgamazon.com.be Their primary significance lies in their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures. chemcompute.orgwisdomlib.org These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comwisdomlib.org Beyond the Suzuki reaction, arylboronic acids are utilized in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right. nih.govnih.gov Their general stability, ease of handling, and the environmentally benign nature of their byproducts contribute to their widespread use. chemcompute.orgamazon.com.be

Evolution of p-Tolylboronic Acid as a Key Organoboron Reagent

While arylboronic acids as a class are important, p-tolylboronic acid has distinguished itself as a particularly useful and frequently employed reagent. Its evolution as a key player is tied to the development and refinement of cross-coupling methodologies. The methyl group on the phenyl ring provides a simple, yet informative, structural tag for tracking reaction progress and product formation in complex syntheses. Its commercial availability and relatively low cost have also contributed to its popularity. ontosight.aichemicalbook.com The synthesis of p-tolylboronic acid is typically achieved through the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a trialkyl borate (B1201080), followed by hydrolysis. ontosight.aiprepchem.com This straightforward preparation has made it readily accessible for a wide range of research applications.

Scope and Impact of p-Tolylboronic Acid Research

The research landscape involving p-tolylboronic acid is vast and continues to expand. Its primary impact is in the realm of synthetic methodology development, where it serves as a standard substrate for testing the efficacy of new catalysts and reaction conditions for cross-coupling reactions. sigmaaldrich.comthomassci.com Furthermore, it is a crucial building block in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. chemimpex.commedchemexpress.com For instance, it is used in the creation of novel polymers and in the development of chemical sensors. chemimpex.commyskinrecipes.com The study of its complex formation with molecules like fructose (B13574) has implications for the design of new diagnostic tools. rsc.orgrsc.org The continued exploration of p-tolylboronic acid's reactivity and applications promises to yield further innovations across various scientific disciplines.

Physicochemical Properties of p-Tolylboronic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉BO₂ | ontosight.aichemimpex.comchemicalbook.com |

| Molecular Weight | 135.96 g/mol | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | chemimpex.comchemicalbook.comstrem.com |

| Melting Point | 256-263 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol (B129727). | ontosight.aichemicalbook.comcymitquimica.com |

| CAS Number | 5720-05-8 | chemimpex.comchemicalbook.comstrem.com |

Key Applications in Organic Synthesis

p-Tolylboronic acid is a cornerstone reagent in a multitude of palladium-catalyzed and other transition-metal-mediated cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prominent application of p-tolylboronic acid. ontosight.aichemimpex.com This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl or vinyl halide to form a new carbon-carbon bond. wisdomlib.org p-Tolylboronic acid is frequently used to introduce a tolyl group into various organic scaffolds, a common step in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Research has demonstrated its successful coupling with a wide array of (hetero)aryl halides under mild, aqueous conditions. nih.govrsc.org

Heck Reaction

In the oxidative Heck reaction, p-tolylboronic acid can be used to arylate olefins. rsc.orgpsu.edu This reaction, catalyzed by palladium(II) salts, allows for the substitution of a vinylic hydrogen with the tolyl group. rsc.org Studies have shown that these reactions can be performed at room temperature in the presence of air as the oxidant, highlighting the development of more environmentally benign synthetic methods. psu.edu

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While traditionally involving aryl halides, variations utilizing arylboronic acids have been developed. p-Tolylboronic acid has been employed in copper-mediated and nickel-mediated N-arylation reactions, providing an alternative to the more common palladium-catalyzed systems. nih.govsci-hub.se These methods are valuable for the synthesis of anilines and other N-aryl compounds. nih.gov

Emerging Research Frontiers

The utility of p-tolylboronic acid extends beyond traditional cross-coupling reactions, with researchers exploring its potential in new and innovative areas.

Role in the Development of Chemical Sensors

The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors. p-Tolylboronic acid has been investigated for its potential to detect and quantify saccharides, such as fructose. rsc.orgrsc.org The formation of cyclic boronate esters with fructose can be monitored by techniques like NMR spectroscopy, providing a basis for the development of sensors for biological and industrial applications. rsc.org

Applications in Medicinal Chemistry

In medicinal chemistry, p-tolylboronic acid serves as a versatile building block for the synthesis of biologically active compounds. chemimpex.commedchemexpress.com Its derivatives have been explored for their potential as enzyme inhibitors. ontosight.ai Furthermore, the Suzuki coupling reaction using p-tolylboronic acid is a key step in the synthesis of numerous complex molecules that are targets in drug discovery programs. ontosight.aichemimpex.com

Contributions to Materials Science

p-Tolylboronic acid is also making its mark in the field of materials science. It is used in the synthesis of advanced polymers and nanomaterials, where the incorporation of the tolylboronic acid moiety can enhance properties such as conductivity and strength. chemimpex.comchemscene.com These materials have potential applications in electronics and coatings. chemimpex.com

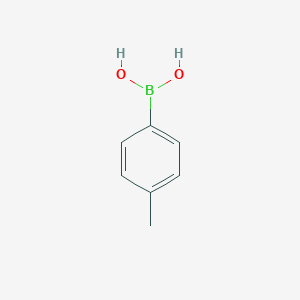

Structure

2D Structure

属性

IUPAC Name |

(4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNIMLAISTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Record name | 4-methylphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205836 | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-05-8 | |

| Record name | p-Tolylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolueneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Tolylboronic Acid and Derivatives

Classical Preparation Routes to p-Tolylboronic Acid

The traditional syntheses of p-tolylboronic acid rely on the formation of highly reactive organometallic intermediates from aryl halides. These methods, while effective, often require stringent anhydrous conditions and low temperatures.

One of the most established methods for preparing p-tolylboronic acid involves the use of a Grignard reagent. nih.gov This process begins with the formation of p-tolylmagnesium bromide from the reaction of p-bromotoluene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). prepchem.com The resulting Grignard reagent is then treated at very low temperatures (e.g., -78 °C) with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, which acts as the boron source. prepchem.comsci-hub.se The reaction mixture is subsequently hydrolyzed with an acid to yield the final p-tolylboronic acid. clockss.orgescholarship.org

This approach is widely used due to the commercial availability of the starting materials. nih.gov However, the high reactivity of the Grignard reagent can limit its compatibility with certain functional groups. sigmaaldrich.com

Table 1: Representative Grignard-based Synthesis of p-Tolylboronic Acid

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | p-Bromotoluene, Magnesium (Mg) | Anhydrous THF, Reflux | Formation of p-tolylmagnesium bromide |

| 2 | Trialkyl borate (e.g., Trimethyl borate) | -78 °C | Borylation of the Grignard reagent |

A specific procedure involves reacting p-tolylmagnesium bromide with diisopropylaminoborane (B2863991) at 0 °C, followed by acidic workup and reflux to afford p-tolylboronic acid. clockss.orgescholarship.org

An alternative classical route is the lithium-halogen exchange reaction. nih.gov This method involves the reaction of an aryl halide, such as p-bromotoluene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. sci-hub.seucl.ac.uk This exchange generates a highly reactive p-tolyllithium (B8432521) intermediate.

Similar to the Grignard method, the aryllithium species is then quenched with a trialkyl borate to form a boronate ester, which upon acidic hydrolysis, yields p-tolylboronic acid. nih.govsci-hub.se The lithium-halogen exchange is often faster than the formation of a Grignard reagent but typically requires even lower temperatures (e.g., -78 °C) to avoid side reactions due to the high reactivity of the organolithium intermediate. google.com

Modern and Advanced Synthesis of p-Tolylboronic Acid Derivatives

Recent advancements have focused on developing more efficient, versatile, and user-friendly methods for synthesizing arylboronic acids and their derivatives, overcoming some of the limitations of classical routes.

Transition metal-catalyzed reactions, particularly those involving direct C-H bond activation, represent a powerful and modern approach to arylboronic acid synthesis. nih.govwikipedia.org Iridium-catalyzed borylation has emerged as a highly effective method for the direct conversion of aromatic C-H bonds to C-B bonds. nih.gov Using a catalyst system such as [Ir(COD)(OMe)]₂ with a bipyridine ligand, toluene (B28343) can be directly borylated with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org This reaction exhibits high regioselectivity, primarily yielding the para-substituted product (p-tolylboronic ester) due to steric hindrance at the ortho positions. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are also widely used. sigmaaldrich.comorganic-chemistry.org This method couples an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. nih.gov These catalytic methods generally offer broader functional group tolerance compared to classical organometallic routes. sci-hub.sesigmaaldrich.com

Table 2: Comparison of Borylation Strategies

| Method | Starting Material | Boron Source | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Grignard Reaction | p-Aryl Halide | Trialkyl Borate | Magnesium | Well-established, requires anhydrous conditions |

| Lithium-Halogen Exchange | p-Aryl Halide | Trialkyl Borate | Organolithium | Fast reaction, requires very low temperatures |

| Ir-catalyzed C-H Borylation | Toluene | B₂pin₂ | Iridium complex | Direct functionalization of C-H bonds, high regioselectivity |

Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification and allowing for the use of excess reagents. rsc.orgrsc.org In this context, boronic acids can be immobilized on a polymer support. A common strategy involves the use of N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin, which reacts with boronic acids to form a stable bicyclic boronate ester, effectively anchoring it to the solid support. acs.orgnih.gov

This immobilization protects the boronic acid moiety while other chemical transformations are performed on different parts of the molecule. researchgate.net For instance, a study demonstrated the immobilization of p-tolylboronic acid on DEAM-PS resin, which was confirmed by ¹H NMR analysis. acs.orgnih.gov The target molecule can be cleaved from the resin upon completion of the synthesis, often by hydrolysis. acs.org This approach has been utilized in the solid-phase synthesis of aryl squaramides via a Liebeskind–Srogl cross-coupling reaction, where p-tolylboronic acid was one of the reactants coupled to a resin-bound intermediate. rsc.orgrsc.org

Flow chemistry, which involves performing reactions in a continuously flowing stream within a reactor, provides excellent control over reaction parameters and can enhance safety and scalability. tandfonline.com This technology has been applied to the synthesis of boronic acids and their subsequent use in reactions.

One approach involves a telescoped process where the lithiation of an aryl halide and the subsequent borylation and hydrolysis are performed in a continuous flow system, dramatically reducing reaction times to mere seconds. acs.org Flow chemistry has also been employed for Suzuki cross-coupling reactions involving p-tolylboronic acid. In one setup, a solution containing p-tolylboronic acid and an aryl halide was passed through a reactor with an immobilized palladium catalyst to generate the coupled product efficiently. acs.org These methods are particularly valuable for producing key intermediates quickly and for enabling reactions that are difficult to control in traditional batch processes. tandfonline.comacs.org

Functionalization of p-Tolylboronic Acid Derivatives

p-Tolylboronic acid and its derivatives are versatile intermediates that undergo a variety of functionalization reactions, enabling the introduction of the p-tolyl group into a wide array of organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com

The most prominent application of p-tolylboronic acid is in the Suzuki-Miyaura cross-coupling reaction . ontosight.aichemimpex.com This palladium-catalyzed reaction forms a carbon-carbon bond between the p-tolyl group and various organic halides or triflates. nih.gov The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and high yields. rsc.org For instance, p-tolylboronic acid can be coupled with aryl bromides, such as 1-bromo-4-(chloromethyl)benzene, in the presence of a palladium catalyst and a base to selectively form biaryl compounds. nih.gov The reaction conditions can be adapted for aqueous media, making it more environmentally friendly. rsc.org

Beyond the Suzuki-Miyaura coupling, p-tolylboronic acid participates in other significant transformations. One such reaction is the direct C-H functionalization of arenes and heterocycles. nih.govnih.gov This method allows for the direct arylation of C-H bonds, bypassing the need for pre-functionalized substrates. For example, p-tolylboronic acid can be used to arylate electron-deficient heterocycles and quinones in the presence of a silver(I) catalyst and a persulfate co-oxidant. nih.govnih.gov

Furthermore, p-tolylboronic acid can be employed in rhodium-catalyzed asymmetric conjugate additions and manganese-catalyzed hydroarylation of enamides, showcasing its utility in stereoselective synthesis and the formation of complex amine structures. sigmaaldrich.comnju.edu.cn The functionalization can also occur at the boronic acid moiety itself. For example, p-tolylboronic acid can be converted to its corresponding MIDA (N-methyliminodiacetic acid) boronate ester. orgsyn.org These protected derivatives exhibit enhanced stability and are used in sequential cross-coupling reactions. orgsyn.org

The following table provides examples of the functionalization of p-tolylboronic acid derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type | Product | Reference |

| p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Suzuki-Miyaura Coupling | 4-Benzyl-4'-methyl-1,1'-biphenyl | nih.gov |

| p-Tolylboronic acid | 1,4-Benzoquinone | AgNO₃, K₂S₂O₈ | C-H Arylation | 2-(p-Tolyl)-1,4-benzoquinone | nih.gov |

| p-Tolylboronic acid | Electron-deficient heterocycles | AgNO₃, K₂S₂O₈, TFA | Direct Arylation | Arylated heterocycles | nih.gov |

| p-Tolylboronic acid | Enamides | Mn₂(CO)₈Br₂ | Hydroarylation | Arylethylamines | nju.edu.cn |

| p-Tolylboronic acid | Acrolein | Pd(phen)Cl₂, p-benzoquinone | Oxidative Heck Reaction | 3-(p-Tolyl)acrolein | acs.org |

Reactivity and Mechanistic Studies of P Tolylboronic Acid

Fundamental Reactivity Patterns of the Boronic Acid Moiety in p-Tolylboronic Acid

The reactivity of p-tolylboronic acid is fundamentally dictated by the carbon-boron bond and the hydroxyl groups attached to the boron atom. These features are central to its participation in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Transmetalation is a critical step in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, involving the transfer of the tolyl group from the boron atom to the palladium center. rsc.orgresearchgate.net The precise mechanism of this process has been a subject of detailed investigation, with evidence pointing to the involvement of a palladium hydroxo complex.

Studies have shown that the reaction between an arylpalladium hydroxo complex and p-tolylboronic acid is significantly faster than the reaction between an arylpalladium halide complex and the corresponding potassium p-tolyltrihydroxyborate. nih.govacs.org This suggests that in typical reaction mixtures containing water and a base, the formation of a palladium hydroxo species is a key step preceding the transfer of the aryl group from boron to palladium. chembites.org

The reaction of a dimeric palladium hydroxo complex, [(Ph3P)Pd(Ph)(μ-OH)]2, with p-tolylboronic acid at room temperature leads to the rapid formation of 4-methylbiphenyl. nih.gov This observation supports the pathway where the boronic acid reacts directly with the palladium hydroxo complex.

Comparative Reaction Rates in Transmetalation Pathways

| Reactants | Temperature (°C) | Observed Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| [(Ph3P)Pd(Ph)(μ-OH)]2 + p-tolylboronic acid | -40 | 2.4 × 10⁻³ | acs.org |

| (Ph3P)2Pd(Ph)(I) + Potassium p-tolyltrihydroxyborate | -30 | No reaction observed over the same period | nih.gov |

The data clearly indicates that the pathway involving the palladium hydroxo complex is kinetically more favorable for the transmetalation of the tolyl group.

Protodeboronation is an undesired side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of toluene (B28343) from p-tolylboronic acid. wikipedia.org This process is highly dependent on the reaction conditions, particularly the pH. ed.ac.uknih.gov

Mechanistic studies have identified different pathways for protodeboronation. In aqueous media, both acid-catalyzed and base-catalyzed mechanisms have been described. wikipedia.org The base-catalyzed pathway involves the formation of a more reactive boronate species (tolyl-B(OH)3⁻), which then reacts with a proton source like water. wikipedia.org

The rate of protodeboronation varies significantly with pH, and a comprehensive mechanistic model involving multiple pathways has been developed to correlate the kinetics as a function of pH. ed.ac.uknih.gov For simple aromatic boronic acids, the reaction can be influenced by self-catalysis or auto-catalysis, especially when the boronic acid and boronate are present in significant proportions (around the pKa of the boronic acid). ed.ac.uknih.gov

While specific kinetic data for the protodeboronation of p-tolylboronic acid under a wide range of conditions is not detailed in the provided context, the general principles derived from studies on similar arylboronic acids, such as p-anisylboronic acid, are applicable. ed.ac.uk These studies confirm that the reaction rates are pH-dependent and can span several orders of magnitude. ed.ac.uknih.gov

Detailed Mechanistic Investigations in p-Tolylboronic Acid Transformations

The efficiency and outcome of reactions involving p-tolylboronic acid are intricately linked to the detailed mechanistic pathways of the catalytic cycle, the nature of ligands and additives, and the kinetics of the elementary steps.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving p-tolylboronic acid consists of three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., aryl halide) to form a palladium(II) intermediate. youtube.com

Transmetalation: The tolyl group is transferred from the boronic acid to the palladium(II) complex, forming a diarylpalladium(II) species. rsc.orgresearchgate.net As discussed previously, this step is often facilitated by a base and involves a palladium hydroxo intermediate. chembites.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can re-enter the catalytic cycle. youtube.com

While this Pd(0)/Pd(II) cycle is predominant, mechanistic studies have revealed more complex scenarios. For instance, with certain precatalysts like the Herrmann–Beller palladacycle, a Pd(II)/Pd(IV) catalytic pathway can also be operative. nih.gov

Ligands: Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties significantly impact the reaction. nih.gov For example, bulky and electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. nih.gov The rate of transmetalation has been shown to be dependent on the phosphine ligand, with a trend of Ph3P > i-Pr3P > DPPF observed, which highlights the need for a coordinatively unsaturated and electrophilic palladium atom for this step to occur efficiently. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often conferring high activity and stability to the palladium catalyst. researchgate.net

Additives (Bases): Bases are essential additives in Suzuki-Miyaura couplings. Their primary role is to facilitate the transmetalation step. chembites.org They can activate the boronic acid by converting it to a more nucleophilic boronate species or generate the highly reactive palladium hydroxo complex from the palladium halide precursor. chembites.org The choice of base can influence the reaction rate and yield.

Kinetic and spectroscopic techniques have been invaluable in elucidating the mechanisms of reactions involving p-tolylboronic acid.

Kinetic Studies: Rate measurements have been used to identify the rate-determining step of the catalytic cycle and to quantify the effect of various reaction parameters. For example, kinetic profiles of Suzuki-Miyaura cross-couplings with p-tolylboronic acid have been monitored to understand the influence of different catalysts and reaction conditions. researchgate.net In some cases, anomalous concentration dependencies have been observed, highlighting the interplay between chemical and physical rate processes, especially in multiphase reactions. researchgate.net

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying and characterizing reaction intermediates. ³¹P NMR spectroscopy has been used to monitor the decay of palladium complexes during the transmetalation step, providing direct evidence for the faster rate of reaction between a palladium hydroxo complex and p-tolylboronic acid. nih.govacs.org ¹¹B NMR spectroscopy provides insights into the interactions between p-tolylboronic acid (or its ester derivatives) and other species in solution, such as solvents and additives, helping to identify the active boron species in the transmetalation step. nih.govnih.gov

Computational Chemistry Approaches to p-Tolylboronic Acid Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of reactions involving p-tolylboronic acid. By modeling reactions at a molecular level, these theoretical approaches provide detailed insights into transition states, intermediates, and reaction energy profiles that are often difficult to capture through experimental methods alone. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, offering a balance between computational cost and accuracy. researchgate.net These studies are crucial for understanding reactivity, selectivity, and the roles of various reaction components like catalysts and bases.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is one of the most extensively studied reactions involving p-tolylboronic acid using computational methods. researchgate.netrsc.org DFT calculations allow researchers to map out the entire catalytic cycle, which typically involves three key stages: oxidative addition, transmetalation, and reductive elimination. rsc.org

Key Mechanistic Insights from Computational Studies:

Transition State Analysis: Computational models can determine the geometry and energy of transition states, which correspond to the highest energy point along a reaction coordinate. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, DFT studies have been used to analyze the transition states of competing reaction pathways, revealing that steric hindrance and electronic stabilization effects dictate the chemoselectivity of the reaction. rsc.org

Intermediate Characterization: The existence and stability of proposed intermediates in a catalytic cycle can be verified. Computational models provide information on the structural parameters of these transient species. mdpi.com For example, DFT modeling can be used to analyze the structures of carbopalladated intermediates formed during the coupling process. mdpi.com

A comparative DFT modeling study on the transformations of relevant intermediates can provide the relative energetics and activation barriers for the elementary steps of a reaction. This quantitative data is invaluable for understanding reaction feasibility and selectivity.

| Reaction Step | Description | Calculated Activation Barrier (ΔE#) (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of aryl halide to the Pd(0) catalyst. | 15.2 |

| Transmetalation | Transfer of the tolyl group from the boronic acid to the palladium center. | 18.5 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 12.8 |

The data presented in such tables are derived from calculations that model the potential energy surface of the reaction. By identifying the lowest energy pathways, researchers can make informed predictions about how changes in substrates, catalysts, or conditions will affect the reaction outcome. These theoretical insights complement experimental findings, leading to a more complete and nuanced understanding of the reactivity of p-tolylboronic acid. mdpi.com

Applications of P Tolylboronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing p-Tolylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov p-Tolylboronic acid serves as an effective organoboron nucleophile in these transformations, coupling with a wide array of organic halides and related electrophiles.

p-Tolylboronic acid readily couples with a range of aryl halides, including the less reactive and more economical aryl chlorides. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. Mild, aqueous conditions have been developed that allow for the successful coupling of various aryl bromides and chlorides with p-tolylboronic acid at temperatures as low as 37 °C. rsc.org These conditions demonstrate the reaction's utility for late-stage functionalization of complex molecules. rsc.org

For instance, a palladium catalyst system utilizing SPhos as a ligand (Pd/SSphos) in a water-acetonitrile mixture effectively promotes the coupling. nih.gov Generally, 1.5 equivalents of p-tolylboronic acid are sufficient to achieve full conversion of the aryl halide. rsc.org The reactivity of the aryl halide typically follows the order I > Br > Cl, although modern catalysts show remarkable efficiency even with challenging chloride substrates. nih.gov

Below is a table summarizing the Suzuki-Miyaura coupling of p-tolylboronic acid with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 96 nih.gov |

| 4-Bromoacetophenone | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |

| 1-Bromo-4-nitrobenzene | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 95 nih.gov |

| 4-Chlorobenzonitrile | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |

| Methyl 4-chlorobenzoate | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 92 nih.gov |

| 4-Iodoanisole | Pd(II) Complex (1) | KOH | H₂O/EtOH | 78 | >95 (conv.) ua.es |

This table is interactive. You can sort and filter the data.

The Suzuki-Miyaura reaction is also a powerful tool for constructing hetero-biaryl systems. p-Tolylboronic acid has been successfully coupled with a variety of heteroaryl halides, including those based on pyridine, thiophene, and indole scaffolds. nih.govacs.org These reactions are crucial for synthesizing molecules with significant biological activity. nih.gov

The development of highly active catalyst systems has enabled the coupling of even traditionally challenging heteroaryl chlorides in aqueous media. researchgate.net For example, catalyst systems involving palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are effective for these transformations. acs.orgnih.gov The reaction conditions are often mild, tolerating the sensitive nature of many heterocyclic rings. nih.gov

The following table presents examples of the coupling of p-tolylboronic acid with various heteroaryl halides.

| Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Bromopyridine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 95 nih.gov |

| 2-Bromopyridine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |

| 2-Chloropyrazine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 93 nih.gov |

| 2-Chloro-3-aminopyridine | Catalyst E (0.1) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | >99 (conv.) acs.org |

| 5-Bromo-1H-indole | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 92 nih.gov |

This table is interactive. You can sort and filter the data.

A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high tolerance for a wide variety of functional groups. nih.govnih.gov Reactions involving p-tolylboronic acid are compatible with substrates bearing both electron-donating and electron-withdrawing groups, such as methoxy, nitro, cyano, and ketone functionalities, on the aryl halide partner. nih.govua.es

The reaction conditions, particularly mild aqueous protocols, are tolerant of various heterocycles and N-protecting groups. rsc.org This robustness allows for the direct modification of highly functionalized and medicinally active compounds without the need for extensive protection-deprotection strategies. rsc.orgnih.gov Even challenging substrates like unprotected halotryptophan can undergo coupling when N-protected. nih.gov However, certain functional groups on the boronic acid, such as acidic groups like carboxylic acids or phenols, can potentially inhibit the reaction by binding to the palladium center. nih.gov Similarly, very unstable boronic acids can lead to side reactions like protodeboronation, especially at higher temperatures. nih.gov

The Suzuki-Miyaura coupling can be employed to create molecules with axial chirality (atropisomers), which arise from restricted rotation around a single bond. The reaction of p-tolylboronic acid with sterically hindered substrates, such as ortho-substituted aryl halides, can lead to the formation of such isomers. The selectivity of these reactions can sometimes be influenced by chelation effects, where a coordinating group near the reaction site interacts with the palladium catalyst in the transition state. beilstein-journals.orgnih.gov

For example, an ortho-methoxy group on a phenylboronic acid can act as an additional ligand, coordinating to the palladium center. beilstein-journals.org This chelation can alter the geometry of the transition state and influence the distribution of atropisomeric products. beilstein-journals.orgnih.gov In contrast, a non-coordinating ortho-substituent like chlorine would not exert the same electronic effect. beilstein-journals.org While primary alkylboron compounds have been studied for stereospecificity, where the stereochemistry of the boron-bearing carbon is retained or inverted, this is less directly applicable to the planar aryl structure of p-tolylboronic acid. nih.gov The primary stereochemical consideration for p-tolylboronic acid itself is often related to regioselectivity and the formation of atropisomers when coupled with appropriately substituted partners. beilstein-journals.orgresearchgate.net

Other Carbon-Carbon Bond Forming Reactions with p-Tolylboronic Acid

While best known for its role in Suzuki couplings, p-tolylboronic acid can participate in other important transformations.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds. wikipedia.org It serves as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org This reaction typically couples an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form a new C-N or C-O bond, respectively. wikipedia.orgnrochemistry.com

The reaction is notable for being conducted under mild conditions, often at room temperature and open to the air, using copper(II) acetate (B1210297) as a catalyst. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a Cu(II) species that undergoes transmetalation with the boronic acid. st-andrews.ac.uk The resulting intermediate can then proceed through a Cu(III) state, followed by reductive elimination to forge the C-N or C-O bond and release the product. wikipedia.orgnrochemistry.com Atmospheric oxygen often serves to reoxidize the resulting Cu(I) species back to Cu(II), completing the catalytic cycle. st-andrews.ac.uk

Heck Reactions Involving p-Tolylboronic Acid

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. However, a variation known as the oxidative Heck reaction utilizes arylboronic acids as the arylating agent. This process starts with a Pd(II) catalyst, which undergoes transmetalation with the arylboronic acid. The resulting arylpalladium(II) species then coordinates with the alkene, followed by migratory insertion and β-hydride elimination to yield the substituted alkene product and a Pd(0) species. An oxidant is typically required to regenerate the active Pd(II) catalyst.

The reaction is a powerful tool for C-C bond formation, allowing for the synthesis of substituted alkenes. nih.govnih.gov The choice of catalyst, ligand, and oxidant is crucial for the reaction's success. For instance, a ligand-free system using Pd(acac)₂ as the catalyst and NaHCO₃ as the base in DMF under an oxygen atmosphere has been shown to be effective for the oxidative Heck reaction of various arylboronic acids with 4-vinylpyridine. researchgate.net Electron-donating substituents on the arylboronic acid, such as the methyl group in p-tolylboronic acid, are often beneficial for the transformation. researchgate.net In some cases, the reaction can proceed without an external oxidant by using a solvent like acetone, which may act as a hydrogen acceptor to regenerate the Pd(II) catalyst. liv.ac.uk

| Alkene | Catalyst | Base/Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Vinylpyridine | Pd(acac)₂ (5 mol%) | NaHCO₃ (3 equiv.) / O₂ | DMF | 90 °C | (E)-4-(4-methylstyryl)pyridine | Good |

| n-Butyl vinyl ether | Pd(OAc)₂ (2 mol%) / dppp (3 mol%) | None (oxidant-free) | Acetone | 70 °C, 15 h | (E)-1-(4-methylstyryl)butane | 89% |

Sonogashira Cross-Coupling Reactions with p-Tolylboronic Acid Precursors

The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org However, variations have been developed that utilize arylboronic acids as the coupling partners in a "Sonogashira-type" reaction. This alternative avoids the use of aryl halides and represents a simpler method for synthesizing arylalkynes.

In one such protocol, a ligand-free CuI-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes has been described. The reaction proceeds efficiently, particularly with electron-deficient alkynes, under aerobic conditions. For p-tolylboronic acid, the reaction with ethyl propiolate using CuI as the catalyst and K₂CO₃ as the base in DMF at 80°C yields the corresponding coupled product in good yield. This methodology demonstrates that arylboronic acids can serve as effective precursors for the aryl moiety in the synthesis of internal alkynes, broadening the scope of the traditional Sonogashira coupling.

| Alkyne | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Ethyl propiolate | CuI (10 mol%) | K₂CO₃ (2.0 equiv.) | DMF | 80 °C, 12 h, Air | Ethyl 3-(p-tolyl)propiolate | 78% |

Homocoupling of p-Tolylboronic Acid

The palladium-catalyzed homocoupling of arylboronic acids provides a direct route to the synthesis of symmetrical biaryls. This reaction typically requires an oxidant to facilitate the catalytic cycle. Various palladium sources, including Pd(OAc)₂, can be used, and the reaction often proceeds under mild, aerobic conditions.

For p-tolylboronic acid, homocoupling can be achieved using a phosphine-free palladium catalyst system. For example, treatment with Pd(OAc)₂ in methanol (B129727) at ambient temperature under air leads to the formation of 4,4'-dimethylbiphenyl. sci-hub.se Encapsulated catalysts, such as polyurea-encapsulated Pd(OAc)₂, have also been shown to be effective, allowing for high conversion and moderate isolated yields. sci-hub.se Another efficient system employs an N-heterocyclic carbene (NHC)-ligated Pd(OAc)₂ catalyst in combination with p-benzoquinone as a stoichiometric oxidant, affording symmetrical biaryls in high yields at room temperature. researchgate.net

| Catalyst | Additive/Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ (3 mol%) | Air | Methanol | Room Temp, 5 h | 4,4'-Dimethylbiphenyl | 98% |

| Polyurea-encapsulated Pd(OAc)₂ (3 mol%) | Air | Methanol | Room Temp, 24 h | 4,4'-Dimethylbiphenyl | 64% |

| SIPr-ligated Pd(OAc)₂ (1-3 mol%) | p-Benzoquinone (0.6 equiv.) | Methanol | Room Temp | 4,4'-Dimethylbiphenyl | 38-96% |

Rhodium-Catalyzed Conjugate Addition of p-Tolylboronic Acid

The rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to electron-deficient alkenes is a highly effective method for forming carbon-carbon bonds. researchgate.net This reaction is applicable to a wide range of substrates, including α,β-unsaturated ketones, esters, and amides, and typically proceeds under mild conditions. The catalytic cycle is believed to involve the transmetalation of the aryl group from boron to a rhodium(I) complex, followed by insertion of the alkene and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst. wiley-vch.de

The use of chiral ligands allows for the enantioselective synthesis of β-arylated compounds. researchgate.net For instance, the addition of p-tolylboronic acid to cyclic enones can be catalyzed by rhodium complexes to construct products containing all-carbon quaternary stereocenters. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction's efficiency and yield.

| Electron-Deficient Alkene | Catalyst/Ligand | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Cyclohexenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O | 100 °C, 16 h | 3-(p-tolyl)cyclohexan-1-one | 98% |

| N-Benzyl crotonamide | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O with K₂CO₃ | 50 °C, 16 h | (S)-N-benzyl-3-(p-tolyl)butanamide | 87% (92% ee) |

Carbon-Heteroatom Bond Forming Reactions with p-Tolylboronic Acid

N-Arylation Reactions with p-Tolylboronic Acid

The copper-catalyzed N-arylation of amines, amides, and other N-H containing compounds with arylboronic acids is known as the Chan-Lam coupling reaction (or Chan-Evans-Lam coupling). nrochemistry.comwikipedia.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, at room temperature, and open to the air, using stoichiometric or catalytic amounts of a copper salt, typically Cu(OAc)₂. wikipedia.orgorganic-chemistry.org

The reaction scope is broad, tolerating a variety of functional groups on both the amine and the arylboronic acid. acs.org p-Tolylboronic acid has been successfully coupled with a range of anilines and aliphatic amines. acs.orgmdpi.com For example, the coupling of various substituted anilines with p-tolylboronic acid proceeds efficiently using 5-10 mol% of Cu(OAc)₂ in toluene at ambient temperature. acs.org More recently, nickel-catalyzed versions of the Chan-Lam coupling have also been developed, offering a cost-effective alternative to copper. organic-chemistry.org

| N-Nucleophile | Catalyst | Base/Additive | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine / Myristic Acid | Toluene | 22 °C, 24 h, Air | 4-Methyl-N-phenylaniline | 81% |

| Adamantan-1-amine | Cu(OAc)₂ | DBU | MeCN | - | N-(p-tolyl)adamantan-1-amine | 74% |

| 2-Aminopyridine | Cu(OAc)₂ (1.0 equiv.) | DIPEA | DMSO | 120 °C, 24 h | N-(p-tolyl)pyridin-2-amine | - |

Gold-Catalyzed Sulfination with Arylboronic Acids (e.g., p-Tolylboronic Acid)

A novel application of arylboronic acids is their use in the synthesis of sulfinate derivatives. A gold(I)-catalyzed sulfination of arylboronic acids has been developed that proceeds through a unique mechanism involving the reactivity of gold(I)-heteroatom bonds. escholarship.orgescholarship.org In this process, the arylboronic acid reacts with a gold(I) catalyst, and subsequent insertion of sulfur dioxide (SO₂) leads to the formation of a gold sulfinate intermediate.

This intermediate can then be elaborated in situ to generate valuable sulfones and sulfonamides, which are common pharmacophores. escholarship.org The reaction of p-tolylboronic acid under these conditions can be used to form a p-tolylsulfinate salt, which can then be trapped with an electrophile like benzyl bromide to yield the corresponding sulfone. escholarship.org This transformation provides a powerful tool for accessing sulfur-containing compounds from readily available boronic acid starting materials.

| Arylboronic Acid | Catalyst | SO₂ Source | Subsequent Reagent | Conditions | Final Product |

|---|---|---|---|---|---|

| p-Tolylboronic acid | [(L)AuCl]/Ag₂O (L=phosphine ligand) | SO₂(g) | Benzyl bromide, DIPEA | 100 °C, 18 h | Benzyl p-tolyl sulfone |

Multi-Component Reactions and Cascade Processes Incorporating p-Tolylboronic Acid

The efficiency of organic synthesis is greatly enhanced by reactions that form multiple chemical bonds in a single operation, minimizing purification steps, solvent waste, and reaction time. p-Tolylboronic acid is a key player in such processes, including multi-component reactions (MCRs) and cascade (or domino) reactions.

In MCRs, three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials. The Petasis-borono Mannich (PBM) reaction is a prime example where p-tolylboronic acid serves as the aryl source. This reaction typically involves an amine, a carbonyl compound (often an aldehyde or a-keto acid), and an organoboronic acid to produce substituted amines, including valuable unnatural α-amino acids.

Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. p-Tolylboronic acid is frequently employed in palladium-catalyzed cascade sequences that combine transformations like the Heck reaction and Suzuki-Miyaura coupling, allowing for the rapid construction of complex polycyclic or highly substituted molecular frameworks.

Detailed Research Findings

Petasis-borono Mannich Reaction for α-Arylglycine Synthesis

A significant application of p-tolylboronic acid in MCRs is the synthesis of N-substituted α-(p-tolyl)glycine derivatives. In a typical Petasis reaction, p-tolylboronic acid reacts with an amine and glyoxylic acid to furnish the corresponding α-amino acid. This transformation is highly valued for its operational simplicity and its ability to generate libraries of compounds for drug discovery. The reaction proceeds through the formation of an iminium ion from the amine and glyoxylic acid, which then undergoes nucleophilic attack by the p-tolyl group from the boronic acid. Research has shown that a variety of amines can be used, leading to a diverse range of products with good to excellent yields.

| Amine Component | Carbonyl Component | Product | Yield (%) |

|---|---|---|---|

| Dibenzylamine | Glyoxylic acid | 2-(Dibenzylamino)-2-(p-tolyl)acetic acid | 94% |

| Morpholine | Glyoxylic acid | 2-Morpholino-2-(p-tolyl)acetic acid | 85% |

| (S)-(-)-α-Methylbenzylamine | Glyoxylic acid | (S)-2-((S)-1-Phenylethylamino)-2-(p-tolyl)acetic acid | 88% (diastereomeric mixture) |

| L-Phenylalanine methyl ester | Glyoxylic acid | (S)-Methyl 2-((S)-1-carboxy-1-(p-tolyl)methylamino)-3-phenylpropanoate | 92% |

Domino Heck-Mizoroki/Suzuki-Miyaura Diarylation

A powerful example of a cascade process involving p-tolylboronic acid is the palladium(II)-catalyzed domino Heck-Mizoroki/Suzuki-Miyaura reaction. This process allows for the diarylation of a vinyl ether in a single step. In a study, 2-(dimethylamino)ethyl vinyl ether was reacted with p-tolylboronic acid in the presence of a palladium catalyst. The reaction proceeds via an initial oxidative Heck-type carbopalladation of the vinyl ether with the p-tolyl group, followed by a Suzuki-Miyaura coupling with a second molecule of p-tolylboronic acid. This sequence results in a diarylated product, which is subsequently reduced in situ. The chelation of the dimethylamino group to the palladium center is crucial for the high regioselectivity of this transformation.

| Substrate | Boronic Acid | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-(Dimethylamino)ethyl vinyl ether | p-Tolylboronic acid | Pd(O₂CCF₃)₂ / p-Benzoquinone | 1,4-Dioxane | 1,2-Di(p-tolyl)ethoxy)ethyldimethylamine | 75% |

One-Pot Successive Suzuki-Miyaura Coupling

Another elegant cascade strategy is the one-pot successive Suzuki-Miyaura coupling to synthesize unsymmetrical biaryl derivatives. This method takes advantage of the different reactivities of various leaving groups. For instance, 4-bromobenzyl acetate can be selectively coupled first at the more reactive C-Br bond with p-tolylboronic acid. Subsequently, a second arylboronic acid can be added to the same reaction vessel to couple at the less reactive C-O bond of the acetate group, leading to the formation of a 4-benzyl-1,1'-biphenyl derivative. This sequential one-pot process provides a highly efficient route to complex biaryl structures from simple starting materials.

| Starting Material | First Boronic Acid | Second Boronic Acid | Product | Overall Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzyl acetate | p-Tolylboronic acid | Phenylboronic acid | 4'-Methyl-4-benzyl-1,1'-biphenyl | 85% |

| 4-Bromobenzyl acetate | p-Tolylboronic acid | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-4'-benzyl-1,1'-biphenyl | 82% |

Advanced Catalytic Systems for P Tolylboronic Acid Reactions

Palladium-Based Catalysts for p-Tolylboronic Acid Transformations

Palladium catalysts are the most extensively used for cross-coupling reactions involving p-tolylboronic acid, particularly the Suzuki-Miyaura reaction. Research has focused on developing both homogeneous and heterogeneous systems to enhance catalytic activity, stability, and recyclability.

Homogeneous palladium catalysts, where the catalyst is in the same phase as the reactants, are highly effective for p-tolylboronic acid transformations due to their high activity and selectivity. The catalytic cycle for the Suzuki-Miyaura reaction, a cornerstone of palladium catalysis, generally involves three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Beyond the Suzuki-Miyaura reaction, homogeneous palladium systems catalyze other important transformations with p-tolylboronic acid. These include the asymmetric 1,4-addition to conjugated enones, which creates chiral centers, and oxidative Heck reactions. For instance, the reaction of 6-methyl-3-phenyl-4-tosyloxy-2-pyrone with p-tolylboronic acid using a homogeneous palladium catalyst resulted in a 95% yield of the desired coupled product. kinxcdn.com Similarly, palladium(II) acetate (B1210297) has been effectively used to catalyze the cross-coupling of various benzoates with aryl boronic acids in water under microwave irradiation. nih.gov

| Reaction Type | Palladium Catalyst | Reactants | Conditions | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃·HBF₄ | 4-Bromobenzyl chloride and p-Tolylboronic acid | Cs₂CO₃, Toluene (B28343)/Water, 80 °C | High Yield (Specific % not stated) researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 6-methyl-3-phenyl-4-tosyloxy-2-pyrone and p-Tolylboronic acid | Not specified | 95% kinxcdn.com |

| Asymmetric Conjugate Addition | Pd(OCOCF₃)₂ / PyOX ligand | Cyclic enone and p-Tolylboronic acid | (ClCH₂)₂, 60 °C, 12 h | High Yield, High Enantioselectivity nih.gov |

| Oxidative Heck Reaction | Palladium(II) catalyst | p-Tolylboronic acid and Olefin | Continuous flow | Good Yield (Specific % not stated) sigmaaldrich.com |

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address this issue, allowing for easy recovery and recycling. Various materials have been explored as supports, including carbon, polymers, silica (B1680970), zeolites, and magnetic nanoparticles.

Palladium nanoparticles (PdNPs) have emerged as highly effective heterogeneous catalysts due to their large surface-area-to-volume ratio. semanticscholar.org These nanoparticles can be supported on diverse materials. For example, PdNPs immobilized on magnetic iron oxide (Fe₃O₄) nanoparticles grafted with phosphonated polyethylenimine have demonstrated high efficiency and recyclability for up to 10 cycles in Suzuki-Miyaura couplings involving p-tolylboronic acid. semanticscholar.org Biopolymers like chitosan (B1678972) and cellulose (B213188) have also been used as sustainable supports for palladium, showing excellent catalytic activity in aqueous media. scientificlabs.co.uk Palladium supported on carbon (Pd/C) is a commercially available and widely used heterogeneous catalyst that effectively promotes Suzuki-Miyaura reactions at room temperature in water, with minimal leaching of the metal into the solution. mdpi.com

| Catalyst Support | Catalyst System | Reaction | Key Findings |

|---|---|---|---|

| Magnetic Nanoparticles (Fe₃O₄) | NP-PEIP@Pd | Suzuki-Miyaura Coupling | Recyclable for up to 10 cycles with sustained activity. semanticscholar.org |

| Carbon | Pd/C | Suzuki-Miyaura Coupling | Effective at room temperature in aqueous media; reusable for at least 5 runs. mdpi.com |

| Cellulose | Cell-NHC-Pd | Suzuki-Miyaura Coupling | Good to excellent yields; catalyst is recyclable. scientificlabs.co.uk |

| Zeolite (H-Beta) | Pd₄ clusters in H-Beta | Suzuki-Miyaura Coupling | Zeolite framework facilitates electron transfer, enhancing reactivity. digitellinc.com |

| Poly(4-vinylpyridine) | Pd/PVPy | Suzuki-Miyaura Coupling | Highly dispersed nanoparticles (2.9 nm) show high catalytic efficiency. nih.gov |

The choice of ligand coordinated to the palladium center is crucial as it directly influences the catalyst's stability, activity, and selectivity. Ligands modify the electronic and steric properties of the metal, affecting key steps in the catalytic cycle.

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for many palladium-catalyzed reactions. The strong σ-donating ability of NHCs facilitates the oxidative addition of even challenging substrates like aryl chlorides. yu.edu.jo The strong Pd-NHC bond contributes to the high stability of the catalyst, preventing decomposition and allowing for low catalyst loadings. yu.edu.jo Palladium complexes bearing pyridyl-supported pyrazolyl-NHC ligands have shown excellent activity in Suzuki-Miyaura reactions of p-tolylboronic acid with various aryl halides under mild conditions. researchgate.net

| Ligand Class | Specific Ligand Example | Effect on Catalysis | Associated Reactions |

|---|---|---|---|

| Phosphines | Tri(o-tolyl)phosphine | Highly efficient for coupling at room temperature. sigmaaldrich.com | Suzuki-Miyaura Coupling |

| Phosphines | Buchwald ligands (Dialkylbiaryl) | Accelerates oxidative addition and reductive elimination. escholarship.org | Suzuki-Miyaura Coupling |

| N-Heterocyclic Carbenes (NHCs) | Pyridyl-supported pyrazolyl-NHC | Good to excellent activity for aryl iodides, bromides, and activated chlorides. researchgate.net | Suzuki-Miyaura Coupling |

| N-Heterocyclic Carbenes (NHCs) | Benzimidazole-based NHC | Active catalysts in aqueous solutions at room temperature. nih.gov | Suzuki-Miyaura Coupling |

| [N,O] Ligands | From 2,6-diisopropylaniline (B50358) and maple lactone | Active at room temperature in 'green' solvents for aryl bromides and chlorides. | Suzuki-Miyaura Coupling |

Copper-Based Catalysts in p-Tolylboronic Acid Chemistry

While palladium catalysts are dominant for C-C coupling, copper-based systems offer a valuable and often more economical alternative, particularly for the formation of carbon-heteroatom bonds. The most prominent copper-promoted reaction involving arylboronic acids is the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling), which forms C-N and C-O bonds.

This reaction typically uses a copper(II) salt, such as Cu(OAc)₂, as the catalyst and is often performed under an air atmosphere, as an oxidant is required for the catalytic cycle. nih.gov For example, p-tolylboronic acid has been successfully coupled with a variety of nitrogen-containing nucleophiles, including imidazoles and pyrazoles, using stoichiometric amounts of copper(II) acetate. Catalytic versions have been developed using co-oxidants or by leveraging molecular oxygen from the air. nih.gov The development of heterogeneous copper catalysts is also an active area of research, aiming to simplify catalyst recovery and reuse. sigmaaldrich.com

| Reaction Type | Copper Catalyst | Reactants | Conditions | Key Feature |

|---|---|---|---|---|

| Chan-Lam N-Arylation | Cu(OAc)₂ (stoichiometric) | p-Tolylboronic acid and Imidazole | Typical Chan-Lam conditions | Forms C-N bonds with aromatic heterocycles. |

| Chan-Lam N-Arylation | Cu(II)/1,10-phenanthroline | p-Tolylboronic acid and 2-Aminobenzothiazoles | Acetonitrile, Room Temperature | Mild conditions for N-arylation. kinxcdn.com |

| Chan-Lam N-Arylation | [Cu(OH)·TMEDA]₂Cl₂ (catalytic) | p-Tolylboronic acid and Imidazoles | O₂ as oxidant | Early example of a catalytic Chan-Lam reaction. nih.gov |

| Homocoupling | CuCl₂ | p-Tolylboronic acid | Methanol (B129727), with base | Investigated as a side reaction in cross-coupling. |

| Protodeboronation | CuSO₄·5H₂O | p-Tolylboronic acid | Aqueous ethanol, O₂ | Catalyzes the undesired removal of the boronic acid group. |

Rhodium-Based Catalysts in p-Tolylboronic Acid Chemistry

Rhodium catalysts are particularly renowned for their ability to catalyze the asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated compounds. This reaction is a powerful method for creating stereogenic centers with high enantioselectivity.

The catalytic cycle is understood to proceed through arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates, with the rhodium center remaining in the +1 oxidation state throughout. The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee). Chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed. For instance, the addition of p-tolylboronic acid to a substituted 2-cyclohexenone catalyzed by a Rh(I)-BINAP system can achieve up to 94% yield and 96% ee. Rhodium catalysts have also been developed for the asymmetric conjugate addition to nitroalkenes, providing chiral nitro compounds that are valuable synthetic building blocks.

| Reaction Type | Rhodium Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric 1,4-Addition | [Rh(COD)₂]BF₄ / (R)-BINAP | Substituted 2-cyclohexenone | Up to 94% | Up to 96% |

| Asymmetric 1,4-Addition | Rh/olefin-sulfoxide ligand | Nitroalkenes | High Yields (Specific % not stated) | High Selectivity (Specific % not stated) |

| Asymmetric 1,4-Addition | Rh/chiral diene | Nitroalkenes | High Yields (Specific % not stated) | Excellent (Specific % not stated) |

| Hydroarylation | [Rh(COD)(MeCN)₂]BF₄ | Fullerene C60 | Good Yield (Specific % not stated) | Not applicable |

Gold-Based Catalysts in p-Tolylboronic Acid Chemistry

While less common than palladium, gold catalysts are gaining attention for their unique reactivity in organic synthesis. nih.gov Gold catalysis typically involves the activation of π-systems like alkynes and allenes, but recent research has expanded their application to cross-coupling reactions involving boronic acids.

Heterogeneous gold nanoparticles (AuNPs) have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction in aqueous media. researchgate.netsemanticscholar.org For example, poly(2-aminothiophenol)-stabilized AuNPs can catalyze the reaction of various aryl halides with arylboronic acids in water under air. semanticscholar.org Similarly, AuNPs supported on metal oxides like CuO-ZnO serve as efficient and recyclable catalysts for this transformation. Beyond C-C coupling, gold catalysts have been employed in oxidative Sonogashira couplings, where p-tolylboronic acid reacts with a terminal alkyne in the presence of a gold(I) catalyst and an oxidant. A novel gold-catalyzed allylation of arylboronic acids has also been reported, providing a method for sp²-sp³ bond formation under mild conditions.

| Catalyst Type | Catalyst System | Reaction Type | Reactants | Key Feature |

|---|---|---|---|---|

| Heterogeneous Nanoparticles | Polymer-stabilized AuNPs | Suzuki-Miyaura Coupling | Aryl halides and p-Tolylboronic acid | Catalytically active in water and under air. researchgate.netsemanticscholar.org |

| Heterogeneous Nanoparticles | Au/CuO-ZnO | Suzuki-Miyaura Coupling | Aryl halides and p-Tolylboronic acid | Highly efficient and recyclable catalyst in water. |

| Homogeneous | Ph₃PAuCl / Selectfluor | Oxidative Sonogashira Coupling | 4-Tolylboronic acid and Terminal alkyne | Forms biaryl alkynes at room temperature. |

| Homogeneous (Bimetallic) | Bis(phosphino)amine-ligated Gold | Allylation | p-Tolylboronic acid and Allyl bromide | Achieves sp²-sp³ C-C coupling. |

Silver-Based Catalysts in p-Tolylboronic Acid Chemistry

While less common than palladium or nickel, silver-based catalysts are emerging as effective agents in specific transformations involving boronic acids. Silver nanoparticles (AgNPs), in particular, have demonstrated significant catalytic activity. nih.gov These catalysts are often employed in reduction and oxidation reactions. For instance, silver nanoparticles supported on various materials can catalyze the reduction of nitroaromatic compounds, a process that can be relevant in multi-step syntheses involving p-tolylboronic acid derivatives. nih.gov

The catalytic efficacy of silver often stems from its ability to facilitate electron transfer processes. Silver-based materials are also explored in photocatalysis, where plasmonic resonance of silver nanoparticles can enhance reaction rates under visible light. mdpi.commdpi.com In the context of p-tolylboronic acid, research is ongoing to fully exploit silver's unique catalytic properties in cross-coupling and other C-C bond-forming reactions. One area of development is in silver-exchanged polyoxometalates, such as silver-exchanged phosphotungstic acid, which have shown high activity in acid-catalyzed reactions like esterification. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Silver Nanoparticles (AgNPs) | Nitro Group Reduction | High chemoselectivity; mild reaction conditions. | nih.gov |

| Ag@TiO2 Composites | Photocatalysis | Enhanced activity under visible light due to plasmonic effects. | mdpi.com |

| Silver-Exchanged Phosphotungstic Acid | Esterification | High acidity and water tolerance, leading to rapid conversion. | researchgate.net |

Nickel and Iron-Based Catalysts in p-Tolylboronic Acid Chemistry

The use of first-row transition metals like nickel and iron as catalysts in cross-coupling reactions is a significant area of research, driven by their lower cost and higher abundance compared to precious metals like palladium. rsc.org

Nickel-Based Catalysts: Nickel catalysts have proven to be highly effective for Suzuki-Miyaura cross-coupling reactions, demonstrating high activity even with less reactive substrates such as aryl chlorides. rsc.orgtcichemicals.com Various nickel complexes, often combined with phosphine or N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of p-tolylboronic acid with a wide array of organic halides and pseudohalides. tcichemicals.comorganic-chemistry.org For example, Ni(OAc)₂ has been used for the cross-coupling of halostibines with arylboronic acids, including p-tolylboronic acid, to form antimony-carbon bonds. polyu.edu.hk Nickel-catalyzed systems can be advantageous for C(sp³)–C(sp²) bond formation and for reactions involving challenging substrates that are incompatible with strong bases. organic-chemistry.org

Iron-Based Catalysts: Iron catalysis represents a more sustainable and economical approach to cross-coupling chemistry. researchgate.net Although historically challenging, significant progress has been made in developing iron-based catalysts for Suzuki-Miyaura reactions. core.ac.uk Recent studies have demonstrated iron-catalyzed cross-coupling between alkyl halides and arylboronic esters without the need for harsh activating agents like alkyllithiums. acs.org These systems often involve specific ligand designs, such as cyanobis(oxazoline) ligands, to achieve high yields. Mechanistic studies suggest that these reactions can proceed through carbon-centered radical intermediates. acs.org The development of heterogeneous iron catalysts further enhances their appeal by simplifying product purification and enabling catalyst recycling. researchgate.net

| Catalyst Type | Catalyst Example | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Nickel-Based | Ni(cod)₂ / PPh₂ | Coupling of chromene acetals with boronic acids. | High regioselectivity, broad substrate scope, mild conditions. | organic-chemistry.org |

| Nickel-Based | Ni(OAc)₂ | Coupling of halostibines with arylboronic acids. | Efficient, compatible with various functional groups. | polyu.edu.hk |

| Iron-Based | Fe complexes with cyanobis(oxazoline) ligands | Coupling of alkyl halides with arylboronic esters. | Avoids harsh reagents, economical, sustainable. | acs.org |

Catalyst Recycling and Sustainability in p-Tolylboronic Acid Processes

Sustainability in chemical synthesis is a growing concern, focusing on reducing waste, minimizing the use of hazardous substances, and developing cost-effective processes. scrivenerpublishing.com In the context of p-tolylboronic acid reactions, particularly the widely used Suzuki-Miyaura coupling, catalyst recycling is a key strategy for achieving greener synthesis. researchgate.netmdpi.com

The primary approach to catalyst recyclability is the development of heterogeneous catalysts, where the active metal is immobilized on a solid support. researchgate.net This facilitates easy separation of the catalyst from the reaction mixture, typically by filtration, allowing it to be reused in subsequent reaction cycles without significant loss of activity. mdpi.comkashanu.ac.ir

A particularly innovative strategy involves the use of magnetic nanoparticles, such as those made from iron oxide (Fe₃O₄ or γ-Fe₂O₃), as catalyst supports. researchgate.netmdpi.com For example, palladium nanoparticles can be loaded onto phosphonated polyethylenimine-grafted maghemite nanoparticles. mdpi.com This creates a magnetically recoverable catalyst that has demonstrated high efficiency in Suzuki-Miyaura couplings for up to ten cycles. researchgate.netmdpi.com The efficiency of such a catalyst in the coupling of p-tolylboronic acid and 1-iodo-4-methoxybenzene remained above 85% for the first five cycles. mdpi.com

Other supports for recyclable catalysts include polymers and silica. mdpi.com For instance, Pd EnCat™ 30, a polyurea-encapsulated palladium catalyst, has shown excellent recyclability in Suzuki reactions. mdpi.com These approaches not only reduce the cost associated with expensive metal catalysts but also minimize the contamination of the final product with metal residues, which is a critical concern in the pharmaceutical industry. mdpi.com The overarching goal is to create catalytic systems that are not only efficient and selective but also environmentally benign and economically viable. scrivenerpublishing.comupv.es

| Catalyst System | Support Material | Recovery Method | Recycling Performance | Reference |

|---|---|---|---|---|

| Palladium on Magnetic Nanoparticles (NP-PEIP@Pd) | Phosphonated polyethylenimine-grafted maghemite | Magnetic separation | High efficiency for up to 10 cycles. | mdpi.com |

| Cu(II) Salen complex@KCC-1 | Fibrous silica (KCC-1) | Simple separation/filtration | Reusable for several runs without significant performance loss. | kashanu.ac.ir |

| Pd EnCat™ 30 | Polyurea microcapsules | Filtration | Reusable for at least 10 cycles with a gradual decrease in yield. | mdpi.com |

Applications of P Tolylboronic Acid in Specialized Fields

Medicinal Chemistry and Drug Discovery

In the realms of medicinal chemistry and drug discovery, p-tolylboronic acid and its derivatives are instrumental in several key areas, from constructing complex drug molecules to developing targeted therapies and diagnostic tools. chemimpex.commedchemexpress.com

p-Tolylboronic Acid as a Building Block for Pharmaceutical Intermediates

p-Tolylboronic acid is a crucial reagent in the synthesis of pharmaceutical intermediates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ontosight.aiguidechem.comchemicalbook.com This reaction creates a carbon-carbon bond by coupling the tolyl group of the boronic acid with an aryl or vinyl halide, a foundational method for constructing the core structures of many complex organic molecules and active pharmaceutical ingredients (APIs). ontosight.airesearchgate.netresearchgate.net

The compound's role is to introduce the p-tolyl moiety—a methyl-substituted benzene (B151609) ring—into a target molecule. ontosight.ai This structural unit can be a key component of a final drug compound or an intermediate that undergoes further chemical transformation. Researchers have successfully used p-tolylboronic acid to couple with a wide range of (hetero)aryl halides under mild, aqueous conditions, demonstrating its versatility and functional group tolerance, which are critical for complex pharmaceutical synthesis. nih.govrsc.org This method allows for the diversification of bioactive compounds and the synthesis of biaryl structures that are common in drug candidates. rsc.org

A notable application includes the synthesis of derivatives of complex natural products and existing drugs. For instance, studies have demonstrated the coupling of p-tolylboronic acid with various chlorinated (hetero)aromatic compounds, including challenging substrates like polychlorinated pharmaceuticals, to create new derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Using p-Tolylboronic Acid

| Aryl Halide Partner | Catalyst System | Conditions | Product Type | Isolated Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1H-indole | Pd/SSPhos | 37 °C, aq. MeCN | Heterobiaryl | >92% | nih.gov |

| 4-Bromobenzonitrile | Pd/SSPhos | 37 °C, aq. MeCN | Biaryl | 94% | nih.gov |

| 1-Bromo-4-nitrobenzene | Pd/SSPhos | 37 °C, aq. MeCN | Biaryl | 96% | nih.gov |

| 2-Chloropyridine | Pd/SSPhos | 37 °C, aq. MeCN | Heterobiaryl | 81% | nih.gov |

Targeted Therapies and Drug Design Incorporating Boronic Acid Motifs

The boronic acid group itself is a key "warhead" in the design of targeted therapies. nih.gov Boronic acids can form stable, reversible covalent bonds with the active site residues of specific enzymes, particularly serine proteases. nih.govnih.gov This interaction allows for the design of highly potent and selective enzyme inhibitors. While p-tolylboronic acid itself is a building block, the fundamental chemistry of its boronic acid group is central to this therapeutic strategy. ontosight.ai

Derivatives incorporating the boronic acid motif are designed to mimic the transition state of enzymatic reactions, leading to potent inhibition. nih.gov For example, bortezomib (B1684674) (Velcade®), a proteasome inhibitor used in cancer therapy, is a well-known drug that contains a boronic acid functional group, demonstrating the clinical success of this approach. mdpi.commdpi.com The design of such drugs often involves creating peptide boronic acids, where the boronic acid is attached to a peptide backbone that directs the molecule to the target enzyme. mdpi.comrsc.org The aryl portion of the boronic acid, which could be a tolyl group, influences properties like hydrophobicity and binding affinity. nih.gov

Furthermore, boronic acid-decorated nanoparticles are being explored for targeted drug delivery. rsc.org These systems leverage the affinity of boronic acids for sialic acid, a sugar that is often overexpressed on the surface of cancer cells. This specific interaction allows nanoparticles carrying a therapeutic payload to bind selectively to tumor cells, a strategy known as "borono-lectin" targeting. rsc.org

Boron Neutron Capture Therapy (BNCT) Agents Derived from Arylboronic Acids

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) isotopes in cancer cells. nih.govaacrjournals.org When irradiated with low-energy neutrons, the ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length (5-9 µm), confining the destructive energy primarily to the boron-containing cancer cells while sparing adjacent healthy tissue. nih.govresearchgate.net